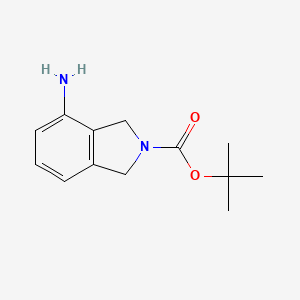

Tert-butyl 4-aminoisoindoline-2-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJOFDSGLKGPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733699 | |

| Record name | tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871013-98-8 | |

| Record name | tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-aminoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for obtaining tert-butyl 4-aminoisoindoline-2-carboxylate, a key building block in the development of various pharmacologically active molecules. The synthesis of this compound can be approached through two main strategies: the reduction of a nitro intermediate and the amination of a bromo precursor. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows for each route.

Pathway 1: Synthesis via Reduction of a Nitro Precursor

This pathway involves the initial nitration of a readily available starting material, tert-butyl isoindoline-2-carboxylate, to introduce a nitro group at the 4-position of the isoindoline core. Subsequent reduction of this nitro group yields the desired 4-amino product.

Step 1: Nitration of tert-butyl isoindoline-2-carboxylate

The critical step in this pathway is the regioselective nitration of N-Boc-isoindoline to favor the formation of the 4-nitro isomer. While various nitrating agents can be employed, the choice of reagents and conditions is crucial to achieve the desired regioselectivity and avoid the formation of unwanted isomers.

Experimental Protocol:

While a specific protocol for the 4-nitration of tert-butyl isoindoline-2-carboxylate is not extensively documented, analogous procedures for related aromatic systems suggest the use of a nitrating agent in a non-acidic medium to control the reaction. A plausible method involves the use of a nitrate salt with an activating agent.

-

Reaction Scheme:

-

Reactants: tert-butyl isoindoline-2-carboxylate, Tetramethylammonium nitrate (NMe₄NO₃), Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Solvent: Acetonitrile (CH₃CN)

-

Temperature: 0-5 °C

-

Procedure: To a solution of tert-butyl isoindoline-2-carboxylate in acetonitrile, tetramethylammonium nitrate is added. The mixture is cooled to 0-5 °C, and a solution of trifluoroacetic anhydride in acetonitrile is added dropwise. The reaction is stirred at this temperature for several hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated solution of sodium carbonate and the product is extracted with an organic solvent.

-

Quantitative Data:

The following table summarizes typical quantitative data for the nitration of N-Boc protected aromatic systems, which can be extrapolated for this synthesis.

| Parameter | Value |

| Reactant Ratio | 1:1.1:1.2 (Substrate:NMe₄NO₃:(CF₃CO)₂O) |

| Concentration | 0.5-1.0 M |

| Reaction Time | 2-4 hours |

| Temperature | 0-5 °C |

| Typical Yield | Moderate to Good |

Step 2: Reduction of tert-butyl 4-nitroisoindoline-2-carboxylate

The nitro group of the intermediate is then reduced to an amine. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Experimental Protocol:

-

Reaction Scheme:

-

Reactants: tert-butyl 4-nitroisoindoline-2-carboxylate, Hydrogen (H₂) or Hydrazine hydrate (N₂H₄·H₂O)

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Temperature: Room temperature to 80 °C

-

Procedure (with H₂): The nitro compound is dissolved in methanol or ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is purged with nitrogen and then filled with hydrogen gas (typically via a balloon or a Parr shaker). The reaction is stirred at room temperature until the consumption of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the product.

-

Procedure (with Hydrazine Hydrate): To a solution of the nitro compound in methanol, 10% Pd/C is added, followed by the dropwise addition of hydrazine hydrate. The reaction mixture is then heated to reflux and monitored by TLC. After completion, the catalyst is filtered off, and the solvent is removed.[1]

-

Quantitative Data:

| Parameter | Value (H₂) | Value (N₂H₄·H₂O) |

| Catalyst Loading | 5-10 mol% | 5-10 mol% |

| Hydrogen Pressure | 1 atm (balloon) | N/A |

| Hydrazine Hydrate Ratio | N/A | 5-10 equivalents |

| Reaction Time | 2-16 hours | 0.5-3 hours |

| Temperature | Room Temperature | 60-80 °C |

| Typical Yield | High to Quantitative | High |

Synthesis Pathway 1: Nitro Reduction

References

In-Depth Technical Guide: Physicochemical Properties of Tert-butyl 4-aminoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-aminoisoindoline-2-carboxylate is a pivotal building block in the burgeoning field of targeted protein degradation. Its core structure serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system. This guide provides a comprehensive overview of the known physicochemical properties of this compound, essential for its application in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutics. Understanding these properties is crucial for optimizing solubility, cell permeability, and ultimately, the efficacy of the resulting drug candidates.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for this compound.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 234.29 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| CAS Number | 871013-98-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Physical Form | White solid or beige liquid | --INVALID-LINK--[4] |

| Topological Polar Surface Area | 55.6 Ų | --INVALID-LINK--[1] |

| Heavy Atom Count | 17 | --INVALID-LINK--[5] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[5] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[5] |

Table 2: Experimental and Predicted Solubility/Partitioning Properties

| Property | Value | Method | Source |

| Melting Point | Data not available | Experimental | |

| Boiling Point | Data not available | Experimental | |

| Water Solubility | Data not available | Experimental | |

| logP (XLogP3-AA) | 1.5 | Computed | --INVALID-LINK--[1] |

| pKa (amine) | 4.76 ± 0.20 | Predicted | --INVALID-LINK--[5] |

Role in Targeted Protein Degradation

This compound is a crucial component in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery.[6][7]

The general mechanism of action for a PROTAC utilizing an isoindoline-based E3 ligase ligand is depicted below.

Caption: General mechanism of a PROTAC utilizing an isoindoline-based ligand.

This workflow illustrates how the PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9]

Experimental Protocols

Accurate determination of physicochemical properties is paramount for drug development. Below are generalized experimental protocols for key parameters.

Determination of pKa (Potentiometric Titration)

The pKa of the aromatic amine can be determined by potentiometric titration.

-

Apparatus: A calibrated pH meter with a glass electrode, a magnetic stirrer, and a burette.

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of ethanol and water) to overcome solubility issues.[10]

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard approach for its determination.

-

Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnel, analytical balance, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

-

Caption: Workflow for logP determination using the shake-flask method.

Synthesis Outline

Caption: A plausible synthetic pathway for the target compound.

Conclusion

This compound is a molecule of significant interest in modern drug discovery, particularly in the development of PROTACs. Its physicochemical properties, though not all experimentally determined in publicly accessible literature, are critical for the rational design of effective protein degraders. The computed values for logP and pKa provide a valuable starting point for researchers. The provided experimental protocols offer a framework for the in-house determination of these crucial parameters. As the field of targeted protein degradation continues to evolve, a thorough understanding and experimental validation of the physicochemical properties of such foundational building blocks will be indispensable for the successful development of novel therapeutics.

References

- 1. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | C13H18N2O2 | CID 60145936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - CAS:871013-98-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. Protein Degrader Building Blocks [sigmaaldrich.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 4-aminoisoindoline-2-carboxylate (CAS Number: 871013-98-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-aminoisoindoline-2-carboxylate is a pivotal building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its structure incorporates a protected isoindoline scaffold, a key pharmacophore for engaging the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary application in the construction of Proteolysis Targeting Chimeras (PROTACs). Furthermore, it outlines experimental protocols for the evaluation of PROTACs derived from this building block and presents a representative signaling pathway for their mechanism of action.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C13H18N2O2 and a molecular weight of approximately 234.29 g/mol .[1] The Boc (tert-butyloxycarbonyl) protecting group on the isoindoline nitrogen enhances its stability and solubility in organic solvents, making it amenable to a variety of synthetic transformations.

| Property | Value | Reference |

| CAS Number | 871013-98-8 | [1] |

| Molecular Formula | C13H18N2O2 | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| IUPAC Name | tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate | [1] |

| Physical Form | Solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO. | |

| Storage | Store in a cool, dry, and well-ventilated area. |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor, tert-butyl 4-nitroisoindoline-2-carboxylate.

Step 1: Boc Protection of 4-Nitroisoindoline

This step involves the protection of the secondary amine of 4-nitroisoindoline with a tert-butyloxycarbonyl (Boc) group.

-

Materials: 4-nitroisoindoline, Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-nitroisoindoline in dichloromethane (DCM).

-

Add triethylamine (TEA) to the solution as a base.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-nitroisoindoline-2-carboxylate.

-

Step 2: Reduction of the Nitro Group

The nitro group of tert-butyl 4-nitroisoindoline-2-carboxylate is reduced to an amino group to yield the final product.

-

Materials: tert-butyl 4-nitroisoindoline-2-carboxylate, Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H2).

-

Procedure:

-

Dissolve tert-butyl 4-nitroisoindoline-2-carboxylate in methanol (MeOH).

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.

-

Application in Targeted Protein Degradation: PROTACs

This compound is a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule consists of three components:

-

A ligand that binds to the target protein (a "warhead").

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The amino group of this compound serves as a versatile handle for attaching a linker, which is then connected to a warhead specific for the target protein. The isoindoline core of the molecule mimics the structure of thalidomide and its analogs, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.

Mechanism of Action

The PROTAC, incorporating the this compound moiety, facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

References

Determining the Solubility of Tert-butyl 4-aminoisoindoline-2-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-aminoisoindoline-2-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including protein degrader building blocks.[1] A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, offering detailed experimental protocols and best practices for data acquisition and presentation. While specific quantitative solubility data for this compound is not publicly available, this document outlines the established procedures for researchers to generate this crucial data in their own laboratories.

Introduction

The solubility of a pharmaceutical intermediate like this compound is a fundamental physicochemical property that influences reaction kinetics, crystallization, and ultimately, the scalability of a synthetic process. In drug discovery and development, solubility in organic solvents plays a curious role, as most drug synthesis and extraction from natural sources occur in non-aqueous media.[2] The ability to predict and control solubility allows for the optimization of reaction conditions, efficient purification, and the preparation of desired polymorphic forms.[2]

This guide focuses on providing the necessary experimental framework for determining the thermodynamic solubility of this compound in a range of common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before commencing solubility studies.

| Property | Value | Source |

| Molecular Formula | C13H18N2O2 | [1][3] |

| Molecular Weight | 234.29 g/mol | [1][3] |

| CAS Number | 871013-98-8 | [1][3] |

| Appearance | Solid (assumed) | - |

| Purity | Typically ≥97% | [1] |

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility relies on achieving equilibrium between the dissolved solute and the undissolved solid.[4] The most reliable and widely used method for this is the shake-flask method.[2]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., Dichloromethane, Ethyl acetate, Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran, Dimethylformamide, Dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (chemically compatible with the chosen solvents)

General Experimental Workflow

The process of determining solubility can be broken down into several key steps, from preparation to analysis.

Detailed Shake-Flask Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. A temperature of 25 °C (298.15 K) is standard, but other temperatures can be investigated as required.

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. It is advisable to analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

-

Sample Separation and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Example Data)

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] |

| Isopropanol | 19.9 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | 7.6 | [Experimental Value] | [Calculated Value] |

| Dimethylformamide | 36.7 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 46.7 | [Experimental Value] | [Calculated Value] |

Logical Flow for Method Selection

The choice of analytical method and experimental conditions is a critical decision in solubility studies.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, the experimental protocols outlined in this guide provide a robust framework for researchers to generate this data. By employing the shake-flask method and following good laboratory practices, scientists and drug development professionals can obtain reliable solubility data that is essential for process optimization, formulation development, and advancing their research and development efforts. The systematic determination of these physicochemical properties is a cornerstone of efficient and successful pharmaceutical development.

References

An In-depth Technical Guide on the Stability and Storage of Tert-butyl 4-aminoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tert-butyl 4-aminoisoindoline-2-carboxylate (CAS No. 871013-98-8), a key building block in pharmaceutical research and development. Adherence to these guidelines is critical for maintaining the compound's chemical integrity, purity, and performance in sensitive applications.

Compound Profile

This compound is an organic compound frequently utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a protected isoindoline core and an amino group, makes it susceptible to various degradation pathways if not handled and stored correctly.

| Property | Value |

| CAS Number | 871013-98-8[1] |

| Molecular Formula | C13H18N2O2[1][2] |

| Molecular Weight | 234.29 g/mol [1][2] |

| Purity (Typical) | ≥97% |

Recommended Storage Conditions

Based on data from various chemical suppliers and safety data sheets (SDS), specific conditions are recommended to ensure the long-term stability of this compound. While specific temperature requirements can vary slightly between suppliers, a consistent theme of cool, dry, and inert conditions is paramount.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | 2-8°C (Refrigerated) or Cool, Dry Place | Storing at refrigerated temperatures is a common recommendation to minimize thermal degradation.[3] Some suppliers suggest long-term storage in a cool, dry place.[4] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | For long-term storage, an inert atmosphere is advised to prevent oxidative degradation. |

| Light Exposure | Protect from light | Many complex organic molecules are light-sensitive.[5] Storing in amber vials or opaque containers is a best practice to prevent photolytic degradation.[3] |

| Container | Tightly-closed container | Prevents exposure to moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation, respectively.[4] |

Stability Profile and Incompatibilities

The chemical stability of this compound is robust under the recommended storage conditions.[4] However, the compound is susceptible to degradation when exposed to certain conditions or incompatible materials.

-

Hazardous Decomposition Products : Under thermal stress or combustion, the compound may decompose to release hazardous products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][6]

-

Incompatible Materials : Contact with strong oxidizing agents and strong acids should be strictly avoided as they can lead to vigorous and potentially hazardous reactions.[4][7]

-

Conditions to Avoid : Beyond incompatible materials, it is crucial to avoid dust generation and exposure to heat, sparks, open flames, and other sources of ignition.[4][7]

Experimental Protocols for Stability Assessment

To ensure the quality and define the shelf-life of a chemical intermediate like this compound, a series of stability tests, including forced degradation studies, are essential.[5][8] These studies help identify potential degradation products and establish stable storage and handling procedures.[5][9]

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition and identify likely degradation pathways.[5][9]

Key Experimental Conditions for Forced Degradation:

| Condition | Protocol Overview |

| Acid/Base Hydrolysis | The compound is dissolved in an aqueous solution and treated with an acid (e.g., 0.1 M to 1.0 M HCl) or a base (e.g., 0.1 M to 1.0 M NaOH).[10] The mixture is typically stirred at room temperature or elevated temperatures (e.g., 50-60°C) for a defined period.[10] Samples are taken at various time points, neutralized, and analyzed by a stability-indicating method like HPLC. |

| Oxidation | The compound is exposed to an oxidizing agent, commonly hydrogen peroxide (H2O2) at a concentration of 3% to 30%.[8] The reaction is monitored over time, and samples are analyzed to quantify the parent compound and identify oxidative degradants. |

| Photolytic Degradation | The compound (in solid or solution form) is exposed to controlled light sources, including both visible and UV light, as specified by ICH Q1B guidelines.[5][9] Samples are placed in a photostability chamber for a specified duration, and degradation is assessed against a dark control sample. |

| Thermal Degradation | Solid samples of the compound are stored in a calibrated oven at elevated temperatures (e.g., 60°C, 80°C) for a set period.[10] The physical and chemical changes are monitored over time to assess thermal stability. |

Analytical Methodology

A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is required. This method must be capable of separating the intact parent compound from all potential degradation products, ensuring accurate quantification.[8]

Visualized Workflows

The following diagrams illustrate the logical processes for handling and assessing the stability of chemical compounds.

Caption: Workflow for assessing the stability of a chemical compound.

Caption: Decision tree for proper storage of chemical intermediates.

References

- 1. calpaclab.com [calpaclab.com]

- 2. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | C13H18N2O2 | CID 60145936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. aksci.com [aksci.com]

- 5. acdlabs.com [acdlabs.com]

- 6. fishersci.fr [fishersci.fr]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. nelsonlabs.com [nelsonlabs.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to Boc-Protected 4-Aminoisoindoline Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-protected 4-aminoisoindoline derivatives, a crucial scaffold in medicinal chemistry. We will delve into their synthesis, experimental protocols, and applications, supported by quantitative data and visual workflows. The isoindoline core is a "privileged structure" found in numerous bioactive compounds and clinically approved drugs, targeting a range of indications from inflammation to cancer. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is essential for the regioselective synthesis of complex derivatives, making this class of compounds highly valuable for drug discovery programs.

The Isoindoline Scaffold and the Role of Boc Protection

The isoindoline framework, a bicyclic system where a benzene ring is fused to a pyrrolidine ring, is a cornerstone for many active pharmaceutical ingredients.[1] Derivatives of isoindoline exhibit diverse biological activities, including anti-inflammatory, anti-mycobacterial, and enzyme inhibitory functions.[2][3][4]

The 4-amino substituted isoindoline, in particular, offers a key synthetic handle for further molecular elaboration. To achieve selective modification at other positions or on the amino group itself without interference, the 4-amino group is temporarily masked with a protecting group. The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its stability under various conditions and its facile removal under mild acidic conditions.[5][6] This strategy allows for precise control over the synthetic route, enabling the development of complex and targeted molecules.

Synthesis and Derivatization Workflow

The synthesis of Boc-protected 4-aminoisoindoline derivatives can be approached from multiple routes. A common and straightforward method begins with the commercially available 4-Aminoisoindoline-1,3-dione .[7] An alternative route starts from 3-Nitrophthalic acid , involving nitration, reduction, and cyclization steps.

The general synthetic workflow involves the protection of the 4-amino group, followed by diversification of the core structure, and concluding with deprotection if necessary to yield the final active compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research and development. Below are representative protocols for the key steps in the synthesis of these derivatives.

Protocol for N-Boc Protection of 4-Aminoisoindoline-1,3-dione

This procedure describes the protection of the primary amino group at the 4-position using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-Aminoisoindoline-1,3-dione

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile[5][6]

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Aminoisoindoline-1,3-dione (1 equivalent) in the chosen solvent (e.g., THF) in a round-bottom flask.

-

Add a base, such as triethylamine (1.5 equivalents).[8]

-

Add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) to the solution portion-wise while stirring at room temperature.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Once the reaction is complete, quench with water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography on silica gel.[9]

Protocol for Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions to liberate the free amine.

Materials:

-

Boc-protected 4-aminoisoindoline derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in Dioxane)[5][6]

-

Solvent: Dichloromethane (DCM) or Dioxane

Procedure:

-

Dissolve the Boc-protected compound (1 equivalent) in a suitable solvent such as DCM.

-

Add an excess of the acidic solution (e.g., a 25-50% solution of TFA in DCM) dropwise at 0°C.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting residue, often the hydrochloride or trifluoroacetate salt of the amine, can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.

Applications in Drug Discovery & Quantitative Data

Boc-protected 4-aminoisoindoline derivatives serve as versatile intermediates for synthesizing compounds with a wide array of pharmacological activities.

Anti-inflammatory Agents (COX Inhibitors)

Certain aminoacetylenic isoindoline-1,3-dione derivatives have been evaluated for their anti-inflammatory properties via inhibition of cyclooxygenase (COX) enzymes.[3] The data highlights the potential for developing selective COX-2 inhibitors, which are desirable for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |

| ZM2 | 5 | ~40% | ~35% |

| ZM3 | 5 | ~45% | ~40% |

| ZM4 | 5 | ~30% | 91% |

| ZM5 | 5 | ~40% | ~45% |

| Diclofenac | 5 | ~90% | N/A |

| Celecoxib | 5 | N/A | ~95% |

| Data synthesized from literature.[3] |

digraph "COX_Inhibition_Pathway" { graph [ rankdir="TB", splines=true, overlap=false, nodesep=0.4, ranksep=0.8, size="7.6,5", dpi=72 ];node [ shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1" ];

edge [ arrowhead=vee, penwidth=1.5, color="#5F6368" ];

// Nodes membrane [label="Cell Membrane Phospholipids", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; arachidonic [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; cox_enzyme [label="COX-1 / COX-2 Enzyme", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; inflammation [label="Inflammation, Pain, Fever", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="Isoindoline Derivative\n(e.g., ZM4)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges membrane -> arachidonic [label=" Phospholipase A2", fontsize=8]; arachidonic -> cox_enzyme; cox_enzyme -> prostaglandins; prostaglandins -> inflammation;

inhibitor -> cox_enzyme [arrowhead=tee, label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; }

Anti-mycobacterial Agents

Triad conjugates incorporating a 4-aminoquinoline, an isoindoline-dione, and isoniazid have shown promising activity against Mycobacterium tuberculosis. The isoindoline core acts as a key linker and structural component in these hybrid molecules.[2]

| Compound ID | Minimum Inhibitory Concentration (MIC) in µM |

| 6a | 6.5 |

| 6b | 5.1 |

| 6c | 5.8 |

| 6d | 11.9 |

| Data from Bioorganic & Medicinal Chemistry Letters.[2] |

Carbonic Anhydrase Inhibitors

Novel isoindolinone derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II, which are targets for diuretics and anti-glaucoma agents.[4]

| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) |

| 2c | 11.48 ± 4.18 | 9.32 ± 2.35 |

| 2f | 14.82 ± 4.41 | 10.14 ± 1.96 |

| Acetazolamide (Standard) | 56.14 ± 15.11 | 38.25 ± 14.28 |

| Data from Chemistry & Biodiversity.[4] |

Conclusion

Boc-protected 4-aminoisoindoline derivatives are indispensable tools in modern drug discovery. Their strategic synthesis, enabled by the robust and reliable Boc protection chemistry, provides a platform for creating diverse libraries of compounds. The demonstrated efficacy of derivatives in targeting enzymes like COX, carbonic anhydrase, and their role in potent anti-mycobacterial agents underscores the immense potential of this scaffold. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and exploit the therapeutic possibilities of this important chemical class.

References

- 1. preprints.org [preprints.org]

- 2. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. peptide.com [peptide.com]

- 9. derpharmachemica.com [derpharmachemica.com]

The Strategic Role of Tert-butyl 4-aminoisoindoline-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-aminoisoindoline-2-carboxylate has emerged as a pivotal building block in contemporary medicinal chemistry, primarily driven by its integral role in the synthesis of ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This function places it at the heart of the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of the synthesis, applications, and significance of this compound, with a particular focus on its application in the development of PROTACs. Detailed experimental protocols, quantitative biological data, and workflow visualizations are presented to equip researchers with the practical knowledge required to leverage this versatile chemical scaffold in their drug discovery endeavors.

Introduction: The Rise of a Key Building Block

This compound is a bifunctional molecule featuring a protected isoindoline core and a reactive primary amine.[1] Its structure is predisposed to serve as a precursor for the synthesis of thalidomide, lenalidomide, and pomalidomide analogues, which are well-established binders of the Cereblon (CRBN) E3 ubiquitin ligase.[2] The tert-butoxycarbonyl (Boc) protecting group offers stability during initial synthetic steps and can be readily removed under acidic conditions to allow for further functionalization. This strategic design makes it an invaluable asset in the construction of complex bioactive molecules, most notably PROTACs.[3]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 871013-98-8 |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

The Central Role in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

This compound is a cornerstone in the synthesis of the E3 ligase-recruiting moiety of many PROTACs. It serves as a key intermediate in the synthesis of pomalidomide and its derivatives, which are potent ligands for the CRBN E3 ligase.[2][6] The amino group on the isoindoline ring provides a convenient attachment point for linkers that are subsequently connected to a ligand for the target protein.

References

- 1. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | C13H18N2O2 | CID 60145936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN115850264A - Novel PROTAC compound and application thereof in anti-cancer drugs - Google Patents [patents.google.com]

- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Acylation of Tert-butyl 4-aminoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-aminoisoindoline-2-carboxylate is a versatile bicyclic building block incorporating a protected isoindoline scaffold. The presence of a primary aromatic amine at the 4-position provides a key functional handle for further chemical modification, most notably through acylation reactions. The resulting N-acylated isoindoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their structural resemblance to known bioactive molecules. The isoindoline core is a privileged scaffold found in a number of pharmacologically active compounds.[1] The acylation of the 4-amino group allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Applications in Drug Discovery

N-acylated derivatives of 4-aminoisoindoline are valuable intermediates for the synthesis of compounds targeting a range of biological pathways. The ability to readily diversify the acyl group makes this scaffold attractive for library synthesis in lead discovery and optimization campaigns.

-

Anti-inflammatory Agents: The structural motif of N-acylated aromatic amines is present in numerous anti-inflammatory compounds. For instance, derivatives of N-(1,3-dioxoisoindolin-4-yl)acetamide have been synthesized and evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes. This suggests that N-acylated tert-butyl 4-aminoisoindoline-2-carboxylates could serve as precursors to novel anti-inflammatory drugs.

-

Kinase Inhibitors: The 4-aminoquinazoline core is a well-established pharmacophore in the development of kinase inhibitors for oncology. The structural similarity of the acylated 4-aminoisoindoline scaffold suggests its potential as a bioisostere or building block for novel kinase inhibitors.

-

Other Therapeutic Areas: The versatility of the isoindoline scaffold extends to other therapeutic areas, including neuroscience and infectious diseases. Acylation provides a means to modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, which can be crucial for targeting specific receptors or enzymes.

Experimental Protocols

The following protocols describe the general procedures for the acylation of this compound with an acyl chloride or an acid anhydride. These methods are broadly applicable and can be adapted for a range of acylating agents.

Protocol 1: Acylation using an Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride)

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine (TEA) or pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add the tertiary amine base (e.g., triethylamine or pyridine, 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

Materials:

-

This compound

-

Acid anhydride (e.g., acetic anhydride)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)

-

Tertiary amine base (e.g., triethylamine or pyridine, if not used as the solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

TLC supplies

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask with a magnetic stir bar. If not using pyridine as the solvent, add a tertiary amine base (1.2 eq).

-

Reagent Addition: Add the acid anhydride (1.5 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-24 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If pyridine was used as the solvent, remove it under reduced pressure. Dilute the residue with DCM or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

The acylation of this compound with various acylating agents is expected to proceed in good to excellent yields. The following table summarizes the expected products and provides representative, though hypothetical, reaction parameters based on typical acylation reactions of aromatic amines. Actual results may vary depending on the specific reaction conditions and the reactivity of the acylating agent.

| Acylating Agent | Product Name | Typical Solvent | Base | Time (h) | Yield (%) |

| Acetyl Chloride | tert-butyl 4-acetamidoisoindoline-2-carboxylate | DCM | Triethylamine | 2-4 | 85-95 |

| Benzoyl Chloride | tert-butyl 4-(benzamido)isoindoline-2-carboxylate | DCM | Pyridine | 4-8 | 80-90 |

| Acetic Anhydride | tert-butyl 4-acetamidoisoindoline-2-carboxylate | Pyridine | - | 12-16 | 90-98 |

| Propionyl Chloride | tert-butyl 4-(propionamido)isoindoline-2-carboxylate | THF | Triethylamine | 3-6 | 82-92 |

| Butyryl Chloride | tert-butyl 4-(butyramido)isoindoline-2-carboxylate | DCM | Triethylamine | 3-6 | 80-90 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the acylation of this compound.

References

Application Notes and Protocols for Alkylation Reactions of Tert-butyl 4-aminoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the alkylation of tert-butyl 4-aminoisoindoline-2-carboxylate, a versatile building block in medicinal chemistry. The resulting N-substituted isoindoline derivatives are of significant interest in drug discovery, with reported activities as enzyme inhibitors and modulators of various biological pathways.[1][2] This document outlines three common and effective alkylation methods: reductive amination, direct N-alkylation with alkyl halides, and Buchwald-Hartwig amination.

Introduction to Alkylation of this compound

This compound serves as a key intermediate for the synthesis of a diverse range of substituted isoindoline derivatives. The amino group at the 4-position provides a reactive handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The Boc-protecting group on the isoindoline nitrogen ensures stability and allows for selective reactions at the primary amino group. Subsequent deprotection of the Boc group can be readily achieved under acidic conditions if further modification is required.

The N-substituted derivatives of 4-aminoisoindoline have been investigated for a variety of pharmacological activities, including their potential as anti-inflammatory agents and kinase inhibitors.[1][3] The ability to readily modify the substituent on the nitrogen atom allows for the fine-tuning of a compound's physicochemical properties and biological target engagement.

I. Reductive Amination with Aldehydes and Ketones

Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds.[4] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for iminium ions over carbonyl compounds.[5]

Experimental Protocol: Reductive Amination

This protocol describes the general procedure for the reductive amination of this compound with a representative aldehyde, benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, particularly with less reactive carbonyl compounds.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(benzylamino)isoindoline-2-carboxylate.

Quantitative Data: Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Yield (%) |

| This compound | Benzaldehyde | NaBH(OAc)₃ | DCM | 4 | ~85 |

Note: Yield is an approximation based on typical reductive amination reactions and may vary depending on the specific substrate and reaction conditions.

Caption: Workflow for Reductive Amination.

II. N-Alkylation with Alkyl Halides

Direct N-alkylation of this compound with alkyl halides in the presence of a non-nucleophilic base is a straightforward method for synthesizing secondary and tertiary amines. Hünig's base (N,N-diisopropylethylamine, DIEA) is commonly employed to neutralize the hydrogen halide formed during the reaction without competing in the alkylation.

Experimental Protocol: N-Alkylation

This protocol provides a general method for the N-alkylation of this compound with a representative alkyl halide, benzyl bromide.

Materials:

-

This compound

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF), add N,N-diisopropylethylamine (DIEA, 2.0 eq).

-

Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Quantitative Data: N-Alkylation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Benzyl bromide | DIEA | ACN | 50 | ~75 |

Note: Yield is an approximation based on typical N-alkylation reactions and may vary.

Caption: Key Components of N-Alkylation.

III. Buchwald-Hartwig Amination with Aryl Halides

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. This method is particularly useful for the synthesis of N-aryl derivatives of this compound, which are prevalent in many biologically active compounds. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative aryl halide, 4-bromotoluene.

Materials:

-

This compound

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

-

Toluene or Dioxane, anhydrous and degassed

-

Celite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a reaction vessel, combine this compound (1.2 eq), 4-bromotoluene (1.0 eq), cesium carbonate (1.5 eq), and the phosphine ligand (e.g., Xantphos, 5 mol%).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed toluene or dioxane to the vessel.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-aryl product.

Quantitative Data: Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield (%) |

| This compound | 4-Bromotoluene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | ~70-90 |

Note: Yield is an approximation based on typical Buchwald-Hartwig amination reactions and can vary significantly with the specific substrates and reaction conditions.[6]

Caption: Simplified Buchwald-Hartwig Cycle.

Applications in Drug Discovery

N-substituted isoindoline derivatives are valuable scaffolds in medicinal chemistry. The ability to introduce a wide array of substituents through the alkylation reactions described allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. For instance, isoindoline-1,3-dione derivatives, which can be accessed from the corresponding isoindolines, have shown promise as non-steroidal anti-inflammatory and analgesic agents.[7] Furthermore, the core isoindoline structure is present in several clinically used drugs for various indications, highlighting the therapeutic potential of this heterocyclic system.[8] Researchers can utilize these protocols to generate libraries of novel compounds for screening against a multitude of biological targets.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Buchwald-Hartwig Amination of Tert-butyl 4-aminoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination using Tert-butyl 4-aminoisoindoline-2-carboxylate. This reaction is a powerful method for the synthesis of N-aryl isoindoline derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The formation of the C-N bond is achieved through a palladium-catalyzed cross-coupling reaction between the primary amino group of the isoindoline and an aryl halide or triflate.[1]

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium precursor, ligand, base, and solvent.[2] For substrates similar to this compound, which contains a Boc-protected secondary amine and a primary arylamine, chemo-selectivity is a key consideration. The reaction should favor the arylation of the more nucleophilic primary amino group. The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the desired product.[3]

Core Concepts

The Buchwald-Hartwig amination proceeds via a catalytic cycle that generally involves three key steps:

-

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl halide complex.

-

Amine Coordination and Deprotonation: The amine (this compound) coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.[1][4]

Experimental Workflow Diagram

Caption: A generalized workflow for the Buchwald-Hartwig amination procedure.

Detailed Experimental Protocol

This protocol is a general guideline for the N-arylation of this compound with an aryl bromide. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for different aryl halides.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[3]

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium carbonate (Cs₂CO₃))[4]

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Reagents for workup and purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

-

Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.) to the flask, followed by the addition of the anhydrous solvent (e.g., Toluene, 0.1-0.2 M concentration with respect to the limiting reagent).

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature will depend on the reactivity of the aryl halide.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated isoindoline derivative.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative, hypothetical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various aryl halides. These values are based on typical outcomes for similar reactions reported in the literature.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |

| 2 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.8) | 1,4-Dioxane | 110 | 18 | 78 |

| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 82 |

| 4 | 2-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.6) | 1,4-Dioxane | 110 | 24 | 75 |

Catalytic Cycle Diagram

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes and Protocols for Suzuki Coupling of Tert-butyl 4-aminoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of tert-butyl 4-aminoisoindoline-2-carboxylate. The isoindoline scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization of this core structure via C-C bond formation is a key strategy in the development of novel therapeutic agents. These protocols describe optimized conditions for the efficient synthesis of 4-aryl-isoindoline derivatives, which are valuable intermediates in drug discovery programs. The Suzuki-Miyaura reaction is a powerful and versatile method for creating carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely used in the synthesis of biaryl and heteroaryl structures found in many pharmaceuticals.[3][4]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][5] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[6][7] The this compound is a versatile building block, and the amino group at the 4-position provides a handle for further functionalization. The protocols detailed herein focus on the coupling of a halogenated derivative of this isoindoline with various arylboronic acids to generate a library of 4-aryl-isoindoline derivatives.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.[1][8]

General Reaction:

Where X = Halogen (e.g., Br, I)

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of a 4-halo-isoindoline derivative. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling of tert-butyl 4-bromo-isoindoline-2-carboxylate

This protocol outlines a general procedure for the coupling of tert-butyl 4-bromo-isoindoline-2-carboxylate with a generic arylboronic acid.

Materials:

-

tert-butyl 4-bromo-isoindoline-2-carboxylate

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add tert-butyl 4-bromo-isoindoline-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-isoindoline derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields.[9]

Materials:

-

tert-butyl 4-bromo-isoindoline-2-carboxylate

-

Arylboronic acid (1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

In a microwave reaction vial, combine tert-butyl 4-bromo-isoindoline-2-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

-

Add degassed DME and water in a 3:1 ratio (v/v).

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction to 120 °C for 15-30 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

-

Purify the product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a model substrate, tert-butyl 4-bromo-isoindoline-2-carboxylate, with phenylboronic acid.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 6 | 85 |

| 2 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 120 (MW) | 0.5 | 92 |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 90 | 8 | 88 |

| 4 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | THF/H₂O (2:1) | 70 | 12 | 75 |

Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction: oxidative addition, transmetalation, and reductive elimination.[2][10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. nobelprize.org [nobelprize.org]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]